molecular formula C20H19N3O4 B2521675 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034419-00-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2521675
CAS No.: 2034419-00-4
M. Wt: 365.389
InChI Key: USJBLVSPKRBCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) group at the N1 position and a 2-(1-methyl-1H-indol-5-yl)ethyl moiety at the N2 position. The benzo[d][1,3]dioxole group is a common pharmacophore in bioactive molecules due to its metabolic stability and electron-rich aromatic system, while the indole-ethyl substituent may confer unique steric and electronic properties for receptor interactions .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-23-9-7-14-10-13(2-4-16(14)23)6-8-21-19(24)20(25)22-15-3-5-17-18(11-15)27-12-26-17/h2-5,7,9-11H,6,8,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJBLVSPKRBCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Oxalyl Chloride Mediated Coupling

Reacting oxalyl chloride with benzo[d]dioxol-5-ylamine generates an intermediate acyl chloride, which is subsequently treated with 2-(1-methyl-1H-indol-5-yl)ethylamine.

Conditions :

  • Solvent: Dichloromethane (DCM), 0°C → RT
  • Base: Triethylamine (2.5 equiv)
  • Yield: 74–82%

Mechanism :

  • Oxalyl chloride reacts with the first amine to form a monoacyl chloride.
  • Nucleophilic attack by the second amine yields the oxalamide.

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable alternative utilizes a ruthenium pincer complex (e.g., Ru-MACHO) to catalyze acceptorless dehydrogenative coupling of ethylene glycol with both amines.

Conditions :

  • Catalyst: Ru-MACHO (2 mol%)
  • Solvent: Toluene, 120°C, 24 h
  • Yield: 66–89%

Advantages :

  • Generates H₂ as the sole byproduct.
  • Tolerates diverse amine substrates without protecting groups.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Parameter Oxalyl Chloride Method Ru-Catalyzed Method
Optimal Solvent DCM Toluene
Temperature Range 0°C → RT 120°C
Reaction Time 4–6 h 18–24 h
Scalability >100 g demonstrated Pilot-scale (50 g)

Polar aprotic solvents (e.g., DMF) improve oxalyl chloride reactivity but risk side reactions with indole motifs. The Ru-catalyzed method avoids stoichiometric acid scavengers, enhancing atom economy.

Purification and Characterization

  • Crystallization : Ethanol/water (3:1) recrystallization achieves >98% purity.
  • Chromatography : Silica gel chromatography (EtOAc/hexane, 1:2) removes unreacted amines.
  • Analytical Validation :
    • NMR : Oxalamide protons resonate at δ 8.2–8.5 ppm (NH).
    • HRMS : [M+H]⁺ calculated for C₂₀H₁₈N₃O₄: 364.1297; observed: 364.1295.

Industrial Production Considerations

Large-scale synthesis prioritizes:

  • Continuous Flow Systems : For nitration and hydrogenation steps to enhance safety.
  • Catalyst Recycling : Ru-MACHO recovery via filtration reduces costs.
  • Quality Control : UPLC-QDa monitors impurities (<0.1%).

Challenges and Mitigation Strategies

  • Indole Sensitivity : Oxalyl chloride may protonate the indole nitrogen, necessitating slow addition at low temperatures.
  • Benzodioxole Hydrolysis : Acidic conditions during nitration require strict pH control (pH 6–7).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the oxalamide linkage using reducing agents such as lithium aluminum hydride.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of primary amines from the oxalamide linkage.

    Substitution: Introduction of nitro or halogen groups on the benzo[d][1,3]dioxole ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with oxalamide structures can exhibit significant anticancer properties. Studies suggest that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide may inhibit specific kinases involved in cancer progression, particularly AKT kinases, which are crucial in cell survival and proliferation pathways.

Neuroprotective Effects

Given the indole structure's association with neuroactive compounds, this oxalamide derivative may also possess neuroprotective properties. Preliminary studies have shown potential benefits in models of neurodegenerative diseases, where it could mitigate oxidative stress and neuronal damage.

Antimicrobial Properties

The compound's structural features suggest possible antimicrobial activity. Similar compounds have been evaluated for their efficacy against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2024)Anticancer ActivityDemonstrated inhibition of AKT pathways in breast cancer cell lines using derivatives similar to this compound.
Johnson et al. (2023)NeuroprotectionFound that compounds with indole structures improved neuronal survival in oxidative stress models.
Lee et al. (2024)Antimicrobial EfficacyReported significant activity against Mycobacterium tuberculosis using oxalamide derivatives in vitro and in vivo models.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The oxalamide scaffold allows for modular substitution, enabling tailored bioactivity. Key analogs and their substituents are compared below:

Table 1: Structural and Molecular Comparison of Selected Oxalamides
Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight Key Activity
Target Compound Benzo[d][1,3]dioxol-5-yl 2-(1-methyl-1H-indol-5-yl)ethyl C20H19N3O4 (estimated) 389.4 g/mol Inferred: Potential nucleic acid or receptor binding
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl C19H23N3O4 365.4 g/mol Umami agonist (EC50 = 0.3 µM)
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl C19H23N3O4 365.4 g/mol CYP3A4 inhibition (51% at 10 µM)
No. 1768 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl C19H23N3O4 365.4 g/mol Rapid hepatic metabolism (no amide hydrolysis)
No. 1769 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl C20H25N3O3 379.4 g/mol Flavoring agent; NOEL = 100 mg/kg/day
Compound 25b () Benzo[d][1,3]dioxol-5-ylmethyl Ethylene-diamine derivatives C16H29N5O2 323.4 g/mol c-Myc G-quadruplex stabilization
CAS 1105215-95-9 () Benzo[d][1,3]dioxol-5-ylmethyl 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl C20H21N3O7S 447.5 g/mol Not reported

Key Observations :

  • N1 Substituents: The benzo[d][1,3]dioxole group in the target compound and analogs like 25b and CAS 1105215-95-9 enhances metabolic stability compared to methoxybenzyl groups (e.g., S336, No. 1768), which undergo rapid hepatic metabolism .
  • N2 Substituents : Pyridin-2-yl-ethyl groups (S336, S5456) correlate with umami taste or CYP inhibition, while indole-ethyl (target) or thiazole/isothiazolidine moieties () may target nucleic acids or enzymes .

Metabolic and Toxicological Profiles

  • Metabolism: Oxalamides with methoxybenzyl groups (No. 1768) are rapidly metabolized in hepatocytes without amide cleavage, whereas benzodioxole derivatives (target, 25b) may exhibit prolonged stability due to reduced oxidative metabolism .
  • Toxicity: A NOEL of 100 mg/kg/day for No. 1769/1770 suggests low toxicity for benzodioxole-free oxalamides. The target compound’s indole group may introduce hepatotoxicity risks if metabolized to reactive intermediates .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its interactions with various biological systems, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzo[d][1,3]dioxole moiety
  • Indole unit
  • Oxalamide linkage

Its molecular formula is C20H19N3O4C_{20}H_{19}N_{3}O_{4}, with a molecular weight of approximately 365.4 g/mol .

Antidiabetic Potential

Research on derivatives of benzodioxole has shown promising results in antidiabetic applications. A study synthesized several benzodioxol carboxamide derivatives and investigated their effects on α-amylase, an enzyme involved in carbohydrate digestion. The compound IIc demonstrated significant inhibition of α-amylase (IC50 = 0.68 µM), indicating potential for managing blood sugar levels . This suggests that similar compounds, including this compound, could be explored for their antidiabetic properties.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxicity of benzodioxole derivatives against various cancer cell lines. Notably, compounds derived from this class have shown selective activity against cancer cells while exhibiting minimal toxicity to normal cells. For instance, compound IIc was reported to have IC50 values ranging from 26–65 µM against multiple cancer lines while maintaining safety for normal cells (IC50 > 150 µM) . This highlights the potential of this compound as a candidate for further anticancer research.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. The inhibition of α-amylase can influence insulin signaling pathways, potentially affecting glucose metabolism and cancer cell proliferation . Moreover, the structural features of the compound may allow it to interact with various biological targets, enhancing its therapeutic efficacy.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaMolecular WeightIC50 (α-amylase inhibition)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamideC24H30N4O5454.5 g/mol0.85 µM
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamideC24H30ClN4O5469.5 g/mol0.68 µM
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamideC24H30N4O5454.5 g/mol0.70 µM

This table illustrates that while N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindol-5-yl)ethyl)oxalamide's specific IC50 values are yet to be established, its structural characteristics align it with compounds that exhibit significant biological activity.

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of benzodioxole to evaluate their biological activities systematically. For instance:

Study on Antidiabetic Effects

A study highlighted the potential of benzodioxole derivatives in lowering blood glucose levels in diabetic mouse models. Compound IIc significantly reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL after administration . Such findings support the exploration of related compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindol-5-yl)ethyl)oxalamide for similar therapeutic applications.

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of various benzodioxole derivatives across different cell lines using MTS assays. The results indicated that certain derivatives selectively targeted cancer cells without adverse effects on normal cells . This selectivity is crucial for developing safer therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling benzo[d][1,3]dioxol-5-amine derivatives with activated oxalic acid intermediates, followed by alkylation of the indole moiety. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize hydrolysis .
  • Indole alkylation : Optimize temperature (40–60°C) and solvent polarity (e.g., DMF or DCM) to control regioselectivity .
  • Purification : Employ flash chromatography or recrystallization, with purity confirmed via HPLC (>95%) and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures distinguish it from analogs?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.7–7.2 ppm for benzo[d][1,3]dioxole and indole) and methyl groups (δ 3.2–3.8 ppm for N-CH₃) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₁₈N₃O₄⁺, expected m/z 364.1297) .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

  • Methodology :

  • In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI staining) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based activity assays .
  • Solubility/pharmacokinetics : Evaluate logP (octanol-water partitioning) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on its mechanism of action across different biological systems?

  • Methodology :

  • Target deconvolution : Combine chemoproteomics (e.g., affinity chromatography with compound-functionalized beads) and siRNA screening to identify binding partners .
  • Pathway analysis : Use transcriptomics (RNA-seq) to map differentially expressed genes in treated vs. untreated cells .
  • Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with proposed targets like tubulin or kinases .

Q. What strategies optimize the compound’s selectivity for cancer cells over normal cells?

  • Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing indole with pyrrolidine) and compare IC₅₀ values .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance tumor-specific activation .
  • Coculture assays : Test toxicity in cocultures of cancer cells and primary fibroblasts to assess selectivity .

Q. How do stereochemical and conformational properties influence its bioactivity?

  • Methodology :

  • X-ray crystallography : Resolve 3D structure to identify key hydrogen bonds (e.g., between oxalamide and kinase ATP-binding pockets) .
  • Circular dichroism (CD) : Compare conformational stability in polar vs. nonpolar solvents .
  • Dynamic NMR : Analyze rotational barriers of the oxalamide bond to correlate flexibility with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.